molecular formula C4H4BrNO B13114026 5-Bromo-4-methylisoxazole

5-Bromo-4-methylisoxazole

Katalognummer: B13114026
Molekulargewicht: 161.98 g/mol
InChI-Schlüssel: QZNIPCPKNYSDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

The synthesis of 5-Bromo-4-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction is typically catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

5-Bromo-4-methylisoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methylisoxazole depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-methylisoxazole can be compared with other halogenated isoxazoles, such as 5-chloroisoxazole and 5-fluoroisoxazole. These compounds share similar structural features but differ in their reactivity and biological activity. For example, 5-chloroisoxazole may exhibit different substitution patterns and reactivity due to the presence of chlorine instead of bromine . The unique properties of this compound make it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C4H4BrNO

Molekulargewicht

161.98 g/mol

IUPAC-Name

5-bromo-4-methyl-1,2-oxazole

InChI

InChI=1S/C4H4BrNO/c1-3-2-6-7-4(3)5/h2H,1H3

InChI-Schlüssel

QZNIPCPKNYSDDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(ON=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.